

UPLC-MS/MS for simultaneous determination of Mesaconitine and other alkaloids

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Compound of Interest

Compound Name: Mesaconitine (Standard)

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An Application Note and Protocol for the UPLC-MS/MS Simultaneous Determination of Mesaconitine and Other Aconitum Alkaloids

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of mesaconitine (MA) and other toxic Aconitum alkaloids, including aconitine (AC), hypaconitine (HA), and their less toxic monoester metabolites benzoylmesaconine (BMA), benzoylaconine (BAC), and benzoylhypaconine (BHA). These alkaloids are found in plants of the Aconitum genus, which are used in traditional medicine but are highly toxic.[1][2] This method is crucial for quality control, toxicological analysis, and pharmacokinetic studies. The protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and highly selective detection using multiple-reaction monitoring (MRM). The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for researchers, scientists, and drug development professionals.

Introduction

Aconitum species contain highly toxic diester-diterpenoid alkaloids such as aconitine (AC), mesaconitine (MA), and hypaconitine (HA).[1] Proper processing of aconite roots can hydrolyze these compounds to less toxic monoester forms (BAC, BMA, BHA), but improper preparation can lead to severe poisoning.[3] Therefore, a sensitive and reliable analytical method is essential for the quality control of herbal preparations and for conducting pharmacokinetic and

toxicological assessments in biological matrices.[4][5] UPLC-MS/MS offers significant advantages, including high speed, specificity, and sensitivity for the simultaneous determination of these alkaloids.[1][5][6] This document provides a detailed protocol for the analysis of these six key Aconitum alkaloids in plasma samples.

Experimental Protocols

Materials and Reagents

- Reference standards: Mesaconitine (MA), Aconitine (AC), Hypaconitine (HA), Benzoylmesaconine (BMA), Benzoylaconine (BAC), Benzoylhypaconine (BHA), and Internal Standard (IS), e.g., Lappaconitine or Yohimbine.[7][8]
- Solvents: LC-MS grade acetonitrile, methanol, and formic acid.[9][10]
- Water: Ultrapure water (18.2 MΩ·cm).
- Biological Matrix: Blank rat or human plasma.

Preparation of Standard Solutions

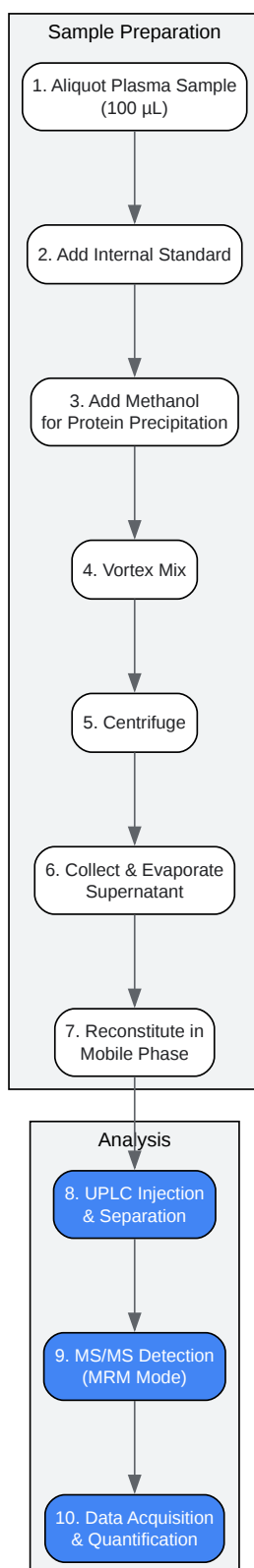
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions. Store at 4°C.[9]
- Intermediate Solutions (100 µg/mL): Dilute the stock solutions with methanol.
- Working Solutions: Prepare a series of mixed working solutions by diluting the intermediate solutions with a 50:50 methanol-water mixture to create calibration standards. Concentrations should typically range from 0.1 to 1000 ng/mL.[6][8]
- Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., Lappaconitine) at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation Protocol (Protein Precipitation)

A simple protein precipitation method is effective for plasma samples.[1][6][10] For herbal materials or complex matrices, Solid-Phase Extraction (SPE) may be required.[2][3][8]

- Aliquot: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

- Spike: Add 10 µL of the IS working solution.
- Precipitate: Add 300 µL of methanol (or acetonitrile) to precipitate proteins.[\[1\]](#)[\[6\]](#)
- Vortex: Vortex the mixture for 2 minutes.
- Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile).
- Filter: Filter through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.



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Caption: Experimental workflow from sample preparation to data analysis.

UPLC-MS/MS Method

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the typical instrument parameters for the analysis.

Table 1: UPLC Conditions

Parameter	Value
Column	Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 μ m)[1][8]
Mobile Phase A	0.1% Formic Acid in Water[7]
Mobile Phase B	Acetonitrile or Methanol[7][10]
Gradient Elution	0-1 min, 10% B; 1-4 min, 10-90% B; 4-8 min, 90% B; 8-9 min, 90-10% B; 9-10 min, 10% B[7]
Flow Rate	0.4 mL/min[7]
Column Temperature	40°C[7]

| Injection Volume | 2-5 μ L |

Table 2: MS/MS Conditions

Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI), Positive Mode[6]
Ion Spray Voltage	5000-5500 V[2][11]
Source Temperature	350-500°C
Detection Mode	Multiple Reaction Monitoring (MRM)[6]
Curtain Gas	8-20 psi[2]

| Nebulizer Gas | 15-40 psi[2] |

MRM Transitions

The selection of precursor and product ions is critical for selectivity. The positive ion mode is preferred as it provides a much higher response for these alkaloids.[4]

Caption: Simplified fragmentation pathway for MESAconitine in MS/MS.

Table 3: Optimized MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (CE) (V)	Declustering Potential (DP) (V)
Aconitine (AC)	646.3	586.3	46	130
Mesaconitine (MA)	632.4	572.2	46	130
Hypaconitine (HA)	616.3	556.2	46	130
Benzoylaconine (BAC)	604.5	544.4	-	-
Benzoylmesaconine (BMA)	590.1	104.8	-	-
Benzoylhypaconine (BHA)	574.1	104.8	-	-
Lappaconitine (IS)	585.5	535.3	46	130

Note: CE and DP values are instrument-dependent and require optimization. Data shown is representative.[7][8]

Results and Discussion: Method Validation

The developed method was validated according to established guidelines for linearity, precision, accuracy, and recovery.

Linearity and Sensitivity

The method demonstrated excellent linearity over the tested concentration ranges.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r^2)	LLOQ (ng/mL)
Aconitine (AC)	0.3 - 1000	> 0.995	1.20
Mesaconitine (MA)	0.3 - 1000	> 0.995	1.41
Hypaconitine (HA)	0.3 - 1000	> 0.995	1.92
Benzoylaconine (BAC)	0.3 - 1000	> 0.995	1.99
Benzoylmesaconine (BMA)	0.3 - 1000	> 0.995	4.28
Benzoylhypaconine (BHA)	0.3 - 1000	> 0.995	2.02

Data synthesized from multiple sources.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Precision and Accuracy

The precision (as relative standard deviation, RSD) and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 5: Precision and Accuracy Data

Analyte	Concentration Level	Intra-day Precision (RSD%)	Inter-day Precision (RSD%)	Accuracy (%)
Mesaconitine	Low	< 7%	< 7%	85-115%
	Medium	< 7%	< 7%	85-115%
	High	< 7%	< 7%	85-115%

The method demonstrates acceptable precision and accuracy, with RSD values typically below 15%.[\[10\]](#)

Recovery

Extraction recovery was determined by comparing the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples. Recoveries for Aconitum alkaloids from plasma using this method are generally high and consistent.

Table 6: Extraction Recovery

Analyte	Recovery (%)
Aconitine (AC)	82.6 – 90.0%
Mesaconitine (MA)	81.5 – 90.6%
Hypaconitine (HA)	87.4 – 96.3%

Values are typically consistent across different concentration levels.[\[4\]](#)[\[12\]](#)

Conclusion

This application note presents a validated UPLC-MS/MS method for the simultaneous determination of mesaconitine and five other related Aconitum alkaloids. The method is rapid, sensitive, and specific, utilizing a simple protein precipitation for sample preparation.[\[1\]](#)[\[6\]](#) The validation data confirms that the method is linear, precise, and accurate, making it a reliable tool for the quality control of herbal medicines, toxicological screening, and pharmacokinetic research in the field of drug development.

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